molecular formula C23H29N5O2 B12163621 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B12163621
M. Wt: 407.5 g/mol
InChI Key: OIMMTXPLHOUHDI-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety and a cycloheptapyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its combination of the benzimidazole and cycloheptapyridazine moieties. This dual structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C23H29N5O2/c29-22(16-28-23(30)15-17-9-3-1-4-10-18(17)27-28)24-14-8-2-5-13-21-25-19-11-6-7-12-20(19)26-21/h6-7,11-12,15H,1-5,8-10,13-14,16H2,(H,24,29)(H,25,26)

InChI Key

OIMMTXPLHOUHDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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